molecular formula C8H12O3 B6213410 rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2763584-48-9

rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B6213410
CAS No.: 2763584-48-9
M. Wt: 156.2
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Description

rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the formation of the oxabicyclo ring system followed by the introduction of the carboxylic acid group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the carboxylic acid group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

  • rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
  • rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid

Comparison: While these compounds share a similar bicyclic structure, differences in the position and orientation of functional groups confer unique chemical and biological properties. For instance, rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid may exhibit different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications.

Properties

CAS No.

2763584-48-9

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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